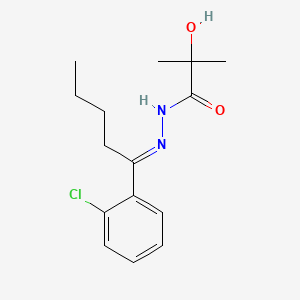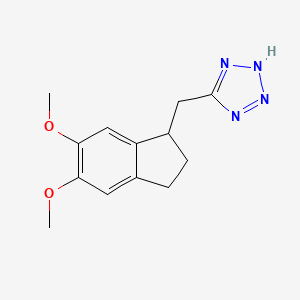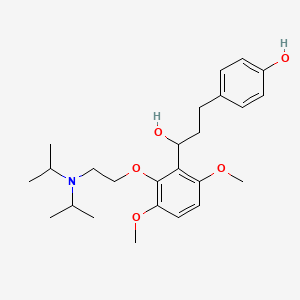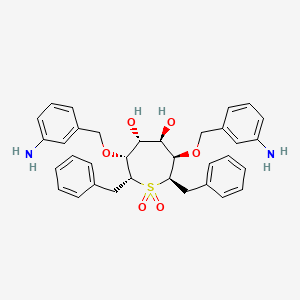
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiepane ring, followed by the introduction of the aminophenyl and benzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the nitro groups can produce diamines.
Aplicaciones Científicas De Investigación
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.
Medicine: It may be explored for its therapeutic properties, including its ability to interact with specific biological targets.
Industry: Its unique structure and functional groups make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiepane derivatives and molecules with aminophenyl and benzyl groups. Examples include:
- 3,6-Bis(3-aminophenyl)-2,7-dibenzylthiepane
- 4,5-Dihydroxy-3,6-bis(3-aminophenyl)-2,7-dibenzylthiepane
Uniqueness
What sets 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
179402-61-0 |
|---|---|
Fórmula molecular |
C34H38N2O6S |
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6R,7R)-3,6-bis[(3-aminophenyl)methoxy]-2,7-dibenzyl-1,1-dioxothiepane-4,5-diol |
InChI |
InChI=1S/C34H38N2O6S/c35-27-15-7-13-25(17-27)21-41-33-29(19-23-9-3-1-4-10-23)43(39,40)30(20-24-11-5-2-6-12-24)34(32(38)31(33)37)42-22-26-14-8-16-28(36)18-26/h1-18,29-34,37-38H,19-22,35-36H2/t29-,30-,31-,32-,33+,34+/m1/s1 |
Clave InChI |
JFKIHXVQWVFSNI-FCJVTMLMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@@H]([C@H]([C@H]([C@H](S2(=O)=O)CC3=CC=CC=C3)OCC4=CC(=CC=C4)N)O)O)OCC5=CC(=CC=C5)N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(C(C(C(C(S2(=O)=O)CC3=CC=CC=C3)OCC4=CC(=CC=C4)N)O)O)OCC5=CC(=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


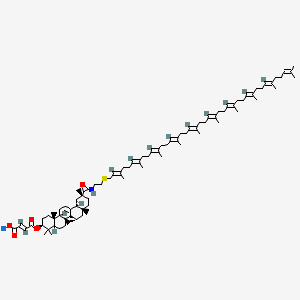


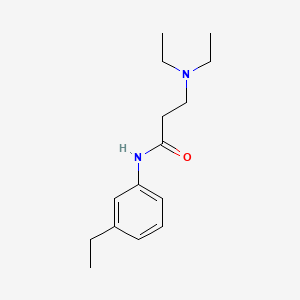
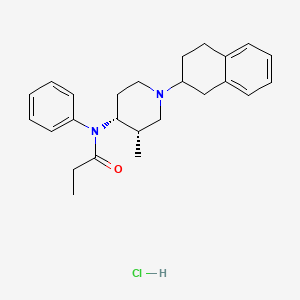

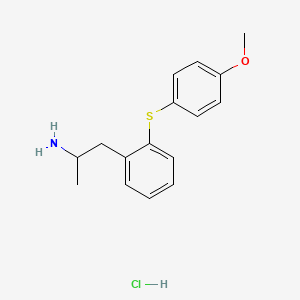
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
